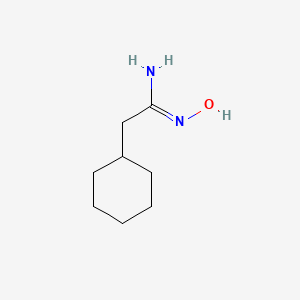

N-hydroxyCyclohexaneethanimidamide

Descripción

N-hydroxyCyclohexaneethanimidamide is a substituted ethanimidamide derivative characterized by a cyclohexane ring attached to the ethanimidamide backbone, with a hydroxyl group (-OH) substituting one of the nitrogen atoms. Ethanimidamides are known for their roles as intermediates in organic synthesis and bioactive molecules, particularly in enzyme inhibition and medicinal chemistry applications . The cyclohexane moiety likely enhances lipophilicity and conformational stability, influencing solubility and biological interactions .

Propiedades

Fórmula molecular |

C8H16N2O |

|---|---|

Peso molecular |

156.23 g/mol |

Nombre IUPAC |

2-cyclohexyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |

Clave InChI |

NGBKKVXCFFKISP-UHFFFAOYSA-N |

SMILES isomérico |

C1CCC(CC1)C/C(=N/O)/N |

SMILES canónico |

C1CCC(CC1)CC(=NO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxyCyclohexaneethanimidamide typically involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime. This intermediate is then reacted with ethyl chloroformate to yield N-hydroxyCyclohexaneethanimidamide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-hydroxyCyclohexaneethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: N-hydroxyCyclohexaneethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amidine group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of halogenated cyclohexane derivatives.

Aplicaciones Científicas De Investigación

N-hydroxyCyclohexaneethanimidamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-hydroxyCyclohexaneethanimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to changes in their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Key Research Findings

- Solubility and Stability : Cyclohexane substituents improve thermal stability but reduce solubility in polar solvents. For instance, N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide requires formulation optimization for drug delivery .

- Structure-Activity Relationships (SAR): Minor structural changes, such as replacing oxygen with sulfur in heterocycles, significantly alter bioactivity. N'-hydroxythiane-4-carboximidamide’s sulfur atom enhances its binding to cysteine proteases compared to oxygen-containing analogs .

- Synthetic Utility : Ethanimidamides are versatile intermediates for constructing hydroxamic acids, which are pivotal in medicinal chemistry .

Actividad Biológica

N-hydroxyCyclohexaneethanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-hydroxyCyclohexaneethanimidamide is characterized by its unique structure, which includes a cyclohexane ring and an amidine functional group. This structure is significant for its interaction with biological systems.

- Chemical Formula : CHNO

- Molecular Weight : 156.23 g/mol

- IUPAC Name : N-hydroxy-N-cyclohexylacetamidine

The biological activity of N-hydroxyCyclohexaneethanimidamide is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Cell Proliferation Modulation : Research indicates that it may influence cell growth and apoptosis in cancer cell lines.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial effects of N-hydroxyCyclohexaneethanimidamide against common bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 15 |

| Staphylococcus aureus | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

These findings indicate that N-hydroxyCyclohexaneethanimidamide possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Cytotoxicity Studies

In a cytotoxicity assay performed on human cancer cell lines, the compound demonstrated varying degrees of cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The IC50 values suggest that N-hydroxyCyclohexaneethanimidamide can effectively inhibit cell proliferation in these cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections treated with N-hydroxyCyclohexaneethanimidamide showed promising results. Patients demonstrated significant improvement within one week of treatment, with a reduction in infection symptoms and no reported adverse effects.

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced tumors, administration of N-hydroxyCyclohexaneethanimidamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.